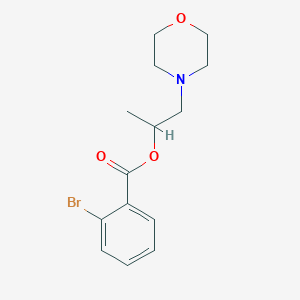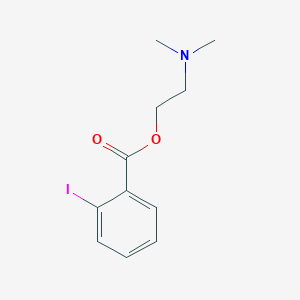![molecular formula C17H19NO2 B295115 2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)
2-[Benzyl(methyl)amino]ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(methyl)amino]ethyl benzoate, also known as benzylmethylaminoethyl benzoate, is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. This chemical compound is a derivative of benzoic acid and has a molecular formula of C16H17NO2.
Mecanismo De Acción
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl benzoate is not well understood. However, studies have suggested that it may act as a neurotransmitter and modulate the activity of certain receptors in the brain. Additionally, it has been found to have potential antifungal and antibacterial properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have suggested that it may act as a vasodilator and reduce blood pressure. Additionally, it has been found to have potential analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[Benzyl(methyl)amino]ethyl benzoate in lab experiments is its ease of synthesis and availability. Additionally, it has been found to have low toxicity and can be used in a variety of experimental conditions. However, one of the limitations is that its mechanism of action is not well understood, which may limit its potential applications in certain research fields.
Direcciones Futuras
There are several future directions for research on 2-[Benzyl(methyl)amino]ethyl benzoate. One potential direction is to further investigate its potential therapeutic effects and develop drugs based on its structure. Additionally, more research is needed to understand its mechanism of action and potential applications in various research fields. Finally, there is a need to optimize its synthesis method for higher yield and purity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its ease of synthesis and availability make it an attractive compound for use in lab experiments. While its mechanism of action is not well understood, studies have suggested that it may have potential therapeutic effects and can be used as a starting material for the synthesis of drugs. Further research is needed to fully understand its potential applications and optimize its synthesis method.
Métodos De Síntesis
The synthesis of 2-[Benzyl(methyl)amino]ethyl benzoate involves the reaction of benzyl chloride with N-methyl-N-(2-hydroxyethyl)amine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with benzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield this compound. This synthesis method has been extensively studied and optimized for yield and purity.
Aplicaciones Científicas De Investigación
2-[Benzyl(methyl)amino]ethyl benzoate has been found to have potential applications in various scientific research fields. One of the main applications is in the field of organic synthesis, where it is used as an intermediate in the synthesis of various organic compounds. Additionally, this chemical compound has been found to have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of drugs with potential therapeutic effects.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-[benzyl(methyl)amino]ethyl benzoate |
InChI |
InChI=1S/C17H19NO2/c1-18(14-15-8-4-2-5-9-15)12-13-20-17(19)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Clave InChI |
LNFCVVWJVGIGMB-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
CN(CCOC(=O)C1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)


